Cas no 1306738-59-9 (Tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate)

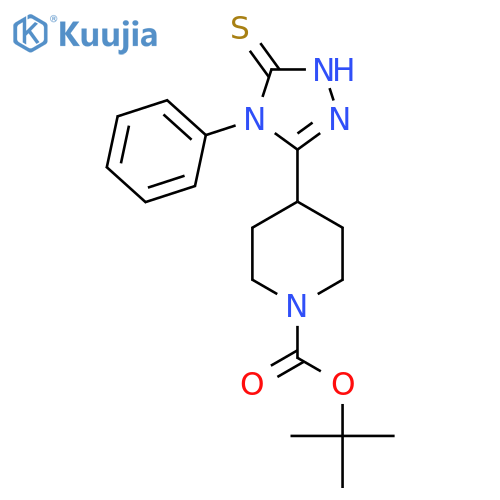

1306738-59-9 structure

商品名:Tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate

CAS番号:1306738-59-9

MF:C18H24N4O2S

メガワット:360.473762512207

MDL:MFCD19103481

CID:4693393

Tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate

- T4743

- tert-butyl 4-(4-phenyl-5-sulfanyl-1,2,4-triazol-3-yl)piperidine-1-carboxylate

- 1-piperidinecarboxylic acid, 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-, 1,1-dimethylethyl ester

- Tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate

-

- MDL: MFCD19103481

- インチ: 1S/C18H24N4O2S/c1-18(2,3)24-17(23)21-11-9-13(10-12-21)15-19-20-16(25)22(15)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,20,25)

- InChIKey: JITLFRZZXBFDTR-UHFFFAOYSA-N

- ほほえんだ: S=C1NN=C(C2CCN(C(=O)OC(C)(C)C)CC2)N1C1C=CC=CC=1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 544

- トポロジー分子極性表面積: 89.3

Tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- 危険レベル:IRRITANT

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T057280-1000mg |

tert-Butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate |

1306738-59-9 | 1g |

$ 315.00 | 2022-06-03 | ||

| TRC | T057280-2000mg |

tert-Butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate |

1306738-59-9 | 2g |

$ 505.00 | 2022-06-03 | ||

| Chemenu | CM493298-1g |

tert-Butyl4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate |

1306738-59-9 | 97% | 1g |

$119 | 2024-08-02 | |

| A2B Chem LLC | AI29428-500mg |

tert-Butyl 4-(5-mercapto-4-phenyl-4h-1,2,4-triazol-3-yl)piperidine-1-carboxylate |

1306738-59-9 | >95% | 500mg |

$370.00 | 2024-04-20 | |

| A2B Chem LLC | AI29428-5g |

tert-Butyl 4-(5-mercapto-4-phenyl-4h-1,2,4-triazol-3-yl)piperidine-1-carboxylate |

1306738-59-9 | >95% | 5g |

$564.00 | 2024-04-20 | |

| TRC | T057280-500mg |

tert-Butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate |

1306738-59-9 | 500mg |

$ 195.00 | 2022-06-03 | ||

| Ambeed | A936477-1g |

tert-Butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate |

1306738-59-9 | 97% | 1g |

$108.0 | 2024-04-24 | |

| Chemenu | CM493298-5g |

tert-Butyl4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate |

1306738-59-9 | 97% | 5g |

$306 | 2024-08-02 | |

| Matrix Scientific | 065777-500mg |

tert-Butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate |

1306738-59-9 | 500mg |

$168.00 | 2023-09-05 | ||

| A2B Chem LLC | AI29428-1g |

tert-Butyl 4-(5-mercapto-4-phenyl-4h-1,2,4-triazol-3-yl)piperidine-1-carboxylate |

1306738-59-9 | >95% | 1g |

$384.00 | 2024-04-20 |

Tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

5. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

1306738-59-9 (Tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate) 関連製品

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1306738-59-9)Tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate

清らかである:99%

はかる:5g

価格 ($):278.0